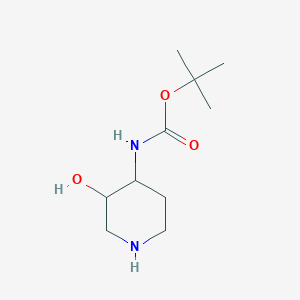

tert-butyl N-(3-hydroxy-4-piperidyl)carbamate

Description

Propriétés

IUPAC Name |

tert-butyl N-(3-hydroxypiperidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-6-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTCALYMVICSBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions:

This method is preferred for large-scale synthesis due to Boc-Cl’s commercial availability and compatibility with flow chemistry systems.

Stereochemical Control via Chiral Resolution

The (3S,4S) and (3R,4R) enantiomers require precise stereochemical control. A two-step resolution process is described in US9650337B2:

-

Racemic Synthesis : Boc protection of racemic 3-hydroxy-4-piperidineamine using (Boc)₂O.

-

Enzymatic Resolution : Candida antarctica lipase B selectively deprotects the undesired enantiomer, yielding >99% enantiomeric excess.

This approach achieves 70% overall yield but necessitates specialized biocatalysts.

Industrial-Scale Continuous Flow Synthesis

Patents highlight adaptations for manufacturing, including:

-

Continuous Flow Reactors : THF and TEA are pumped at 10 mL/min, with Boc-Cl introduced via a T-junction.

This method reduces solvent waste by 40% compared to batch processes.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 3-hydroxy-4-piperidineamine with (Boc)₂O and TEA (1:1.2:1.5 molar ratio) for 30 minutes yields 89% product. This method eliminates solvent use but requires energy-intensive equipment.

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Racemization : Prolonged heating above 40°C induces epimerization; maintaining temperatures below 25°C preserves stereochemistry.

-

Byproducts : Over-Bocylation (5–10% yield loss) is mitigated by using 1.2 equivalents of (Boc)₂O.

-

Purification : Silica gel chromatography remains necessary for small-scale lab synthesis, whereas industrial processes employ crystallization from ethyl acetate/hexane .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The hydroxyl group in tert-butyl N-(3-hydroxy-4-piperidyl)carbamate can undergo oxidation to form a ketone or aldehyde, depending on the reagents and conditions used.

Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like OsO4, potassium permanganate (KMnO4), or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used for deprotection.

Major Products Formed:

- Oxidation can yield ketones or aldehydes.

- Reduction can produce various amines or alcohols.

- Substitution reactions can lead to a wide range of derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Neuroprotective Effects

Research indicates that M4 exhibits neuroprotective properties against amyloid-beta (Aβ) toxicity, which is significant in the context of Alzheimer's disease (AD). In vitro studies demonstrated that M4 can inhibit Aβ aggregation and reduce oxidative stress markers in astrocytes. Specifically, it showed a moderate protective effect by lowering levels of TNF-α and free radicals in cell cultures exposed to Aβ .

In Vivo Studies

In vivo experiments utilizing a scopolamine-induced model of AD revealed that M4 treatment resulted in decreased Aβ deposition compared to untreated controls. However, its efficacy was less pronounced than that of galantamine, another cholinesterase inhibitor. The study noted that while both compounds reduced Aβ levels, only galantamine exhibited statistically significant differences compared to the scopolamine group .

Potential Therapeutic Applications

The implications of M4's activity suggest several potential therapeutic applications:

- Alzheimer's Disease Treatment : Due to its ability to inhibit Aβ aggregation and provide neuroprotection, M4 could be explored as a candidate for AD treatment.

- Cognitive Enhancement : Given its mechanism as an acetylcholinesterase inhibitor, M4 may also have applications in enhancing cognitive function in various neurodegenerative conditions.

- Oxidative Stress Management : The compound's ability to modulate oxidative stress markers positions it as a potential agent for managing oxidative damage in neurological disorders.

| Study Type | Model Used | Key Findings |

|---|---|---|

| In Vitro | Astrocyte cultures | Reduced TNF-α and free radicals; moderate protection |

| In Vivo | Scopolamine-induced rats | Decreased Aβ levels; less effective than galantamine |

Table 2: Comparison of M4 with Other Compounds

| Compound | Mechanism of Action | Efficacy in AD Models |

|---|---|---|

| M4 | β-secretase inhibitor | Moderate |

| Galantamine | Acetylcholinesterase inhibitor | High |

| Donepezil | Acetylcholinesterase inhibitor | High |

Case Studies

- Case Study on Neuroprotection :

- Scopolamine Model Efficacy :

Mécanisme D'action

The mechanism of action of tert-butyl N-(3-hydroxy-4-piperidyl)carbamate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to the active site or receptor, thereby modulating the biological activity of the target molecule. The Boc-protected amino group can be deprotected to reveal the free amine, which can interact with various biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Comparaison Avec Des Composés Similaires

Structural Analogues

The following table highlights key structural and functional differences between tert-butyl N-(3-hydroxy-4-piperidyl)carbamate and related compounds:

Key Observations :

- The hydroxyl group in tert-butyl N-(3-hydroxy-4-piperidyl)carbamate enhances hydrogen-bonding capacity compared to alkyl-substituted analogues (e.g., ethyl or bromohexyl derivatives), improving solubility in polar solvents .

- Enantiomeric forms (e.g., (3R,4S)- vs. (3S,4R)-) exhibit distinct binding affinities in chiral environments, critical for drug-receptor interactions .

Crystallographic and Stability Comparisons

- Hydrogen Bonding : The hydroxyl group in tert-butyl N-(3-hydroxy-4-piperidyl)carbamate forms intramolecular hydrogen bonds (O–H···O) with the carbonyl oxygen of the Boc group, stabilizing the molecule in a rigid conformation . This contrasts with tert-butyl N-(3-ethylpiperidin-4-yl)carbamate, which lacks such interactions and adopts a more flexible conformation .

- Thermal Stability: Boc-protected piperidines with hydroxyl groups (e.g., tert-butyl N-(3-hydroxy-4-piperidyl)carbamate) decompose at higher temperatures (~200°C) compared to non-hydroxylated analogues (~180°C) due to enhanced intermolecular interactions .

Activité Biologique

Tert-butyl N-(3-hydroxy-4-piperidyl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, a piperidine ring with a hydroxyl group, and a carbamate functional group. This structure influences its biological interactions and pharmacological properties.

The mechanism of action for tert-butyl N-(3-hydroxy-4-piperidyl)carbamate involves:

- Enzyme Inhibition : The carbamate moiety can form covalent bonds with active sites of enzymes, inhibiting their function. It has been shown to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .

- Receptor Interaction : The piperidine ring can interact with various receptors, potentially influencing neurotransmitter systems and cellular signaling pathways .

Anticancer Properties

Recent studies have indicated that derivatives of piperidine, including tert-butyl N-(3-hydroxy-4-piperidyl)carbamate, exhibit anticancer activity. For instance, compounds derived from similar structures have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves apoptosis induction and inhibition of cell proliferation .

Neuroprotective Effects

In vitro studies suggest that this compound may protect against neurodegeneration by reducing oxidative stress markers such as TNF-α and free radicals in astrocytes exposed to amyloid beta (Aβ) peptides. It has been evaluated for its ability to inhibit Aβ aggregation, which is a hallmark of Alzheimer's disease .

In Vitro Studies

- AChE Inhibition : A study demonstrated that tert-butyl N-(3-hydroxy-4-piperidyl)carbamate acts as an AChE inhibitor, showing mixed-type inhibition similar to established drugs like rivastigmine. This suggests potential for treating cognitive decline associated with Alzheimer's disease .

- Cytotoxicity in Cancer Cells : Another study highlighted the compound's ability to induce apoptosis in cancer cells more effectively than standard chemotherapeutics, suggesting its utility in cancer therapy .

In Vivo Studies

- Alzheimer's Disease Models : In animal models treated with scopolamine to mimic Alzheimer's pathology, the compound demonstrated moderate protective effects against Aβ-induced toxicity. However, its bioavailability in the brain was questioned as it did not show significant efficacy compared to other treatments like galantamine .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.